molecular formula C19H19ClN4O2 B12358226 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione

Cat. No.: B12358226
M. Wt: 370.8 g/mol
InChI Key: PEDANOBTFCIURA-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione typically involves multiple steps. One common approach is the iodine-mediated electrophilic cyclization of intermediate azidomethyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . The reaction conditions often include the use of bases such as NaHCO3 and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Copper catalysis with water as the oxygen source.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridines, pyridin-2-yl-methanones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione involves its interaction with specific molecular targets. The pyridine ring in the compound is known to interact with enzyme active sites, providing resonance stabilization of carbanionic intermediates . This interaction can lead to the inhibition of specific enzymes or activation of certain pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its potential for various chemical reactions and biological interactions.

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C19H19ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-9,12,15,18,22H,10-11H2,1H3

InChI Key

PEDANOBTFCIURA-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl

Origin of Product

United States

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